BenchChemオンラインストアへようこそ!

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid

Muscarinic receptor pharmacology Neurological disorders Functional selectivity

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 1368036-77-4) is a heterocyclic building block with molecular formula C₆H₆N₂O₃ and molecular weight 154.12 g/mol, featuring a cyclopropyl substituent at the 3-position and a free carboxylic acid handle at the 5-position of the 1,2,4-oxadiazole ring. Its computed XlogP of 0.6 indicates moderate lipophilicity , while predicted acidity constant (pKa) for analogous esters falls around -3.10 (predicted for the conjugate acid of the methyl ester), and related cyclopropyl acetic acid derivatives exhibit a pKa of 3.34 ± 0.10.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B15237679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C(=O)O
InChIInChI=1S/C6H6N2O3/c9-6(10)5-7-4(8-11-5)3-1-2-3/h3H,1-2H2,(H,9,10)
InChIKeySDQRSTCYQKKLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid: Key Physicochemical and Structural Baseline for Procurement Decisions


3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 1368036-77-4) is a heterocyclic building block with molecular formula C₆H₆N₂O₃ and molecular weight 154.12 g/mol, featuring a cyclopropyl substituent at the 3-position and a free carboxylic acid handle at the 5-position of the 1,2,4-oxadiazole ring . Its computed XlogP of 0.6 indicates moderate lipophilicity , while predicted acidity constant (pKa) for analogous esters falls around -3.10 (predicted for the conjugate acid of the methyl ester), and related cyclopropyl acetic acid derivatives exhibit a pKa of 3.34 ± 0.10 . The compound is commercially available as a research chemical with typical purity specifications of 98% and is classified exclusively for non-human, non-veterinary research use .

Why In-Class 1,2,4-Oxadiazole-5-carboxylic Acid Analogs Cannot Be Interchanged: The Critical Role of 3-Substituent Identity


The biological and physicochemical profile of 1,2,4-oxadiazole-5-carboxylic acid derivatives is exquisitely sensitive to the nature of the 3-substituent, making simple in-class interchange without quantitative justification a significant risk in research procurement. Replacing the cyclopropyl group with a methyl, phenyl, or tert-butyl substituent alters ring electronics, steric occlusion, lipophilicity, and metabolic stability, which collectively drive target engagement, selectivity, and pharmacokinetic behavior [1]. Literature precedent demonstrates that 3-tert-butyl analogs exhibit mean antitumor IC₅₀ values of approximately 9.4 µM in cancer cell panels , while other 3-substituted variants show divergent antimicrobial profiles against Gram-positive and Gram-negative bacteria [2]. Even minor regioisomeric changes—such as relocating the cyclopropyl group from the 3- to the 5-position—profoundly affect hydrogen-bonding capacity and conformational accessibility, as evidenced by the divergent self-assembly motifs in crystalline 1,3,4-oxadiazole carboxylic acids [3]. The [REFS-N] references below provide the quantitative framework necessary for informed selection and procurement.

Quantitative Differentiation of 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid Against Closest Analogs: An Evidence-Based Procurement Guide


M1 Muscarinic Receptor Functional Selectivity: Cyclopropyl Derivative L-687,306 Demonstrates Partial Agonism at M1 with Antagonism at M2 and M3

The cyclopropyl-containing derivative L-687,306, which incorporates the 3-cyclopropyl-1,2,4-oxadiazole pharmacophore, has been characterized as a functionally selective M1 partial agonist with antagonist properties at M2 and M3 muscarinic receptors [1]. In direct comparative behavioral pharmacology studies, L-687,306 was described as a 'more generally effective muscarinic antagonist than scopolamine' with reduced direct behavioral effects [2]. This functional selectivity profile is not a generic property of the 1,2,4-oxadiazole scaffold but is contingent on the specific 3-cyclopropyl substitution pattern, as detailed in the patent literature and exemplified by the explicit claim of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane as a selective muscarinic agent [3].

Muscarinic receptor pharmacology Neurological disorders Functional selectivity Alzheimer's disease

FABP4/5 Inhibitory Activity of Cyclopropyl-Oxadiazole Derivatives: Potency Trends Across Substitution Patterns

Multiple patent-disclosed cyclopropyl-1,2,4-oxadiazole derivatives have been profiled against human FABP4 and FABP5 in TR-FRET competitive binding assays, revealing nanomolar inhibitory potency [1]. Specific examples include compound BDBM312471 (IC₅₀ = 9 nM against FABP4/FABP5) and BDBM312372 (IC₅₀ = 30 nM against FABP4/FABP5) [2][3]. These activity values are disclosed in US Patent 9,604,977 (Hoffmann-La Roche) [3]. The presence of the 3-cyclopropyl-1,2,4-oxadiazole moiety in all high-potency examples establishes this substitution pattern as a core pharmacophoric element for target engagement. While direct head-to-head comparisons with non-cyclopropyl analogs within the same patent series are not publicly tabulated, the consistent use of the cyclopropyl group across the most potent examples strongly supports its role in achieving sub-100 nM potency [4].

FABP4 inhibition FABP5 inhibition Metabolic disease Cancer

Nematicidal Activity of the 1,2,4-Oxadiazole-5-carboxylic Acid Scaffold: Cyclopropyl-Containing Derivatives as Benchmark Comparators for Agricultural R&D

Although no directly published head-to-head comparison between 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid and non-cyclopropyl analogs in nematicidal assays is available, the 1,2,4-oxadiazole-5-carboxylic acid scaffold has been extensively characterized for nematicidal activity [1]. Lead compound f1 (a 3-phenyl-substituted 1,2,4-oxadiazole-5-carboxylic acid amide derivative) achieved an LC₅₀ of 19.0 μg/mL against A. besseyi at 48 h, significantly outperforming the commercial nematicide tioxazafen (LC₅₀ = 149 μg/mL; 7.8-fold potency advantage) and fosthiazate (LC₅₀ > 300 μg/mL; >15.8-fold advantage) [1]. Earlier patents further demonstrate that 3-cyclopropyl-5-dichloromethyl-1,2,4-oxadiazole is non-phytotoxic and effective against nematodes at concentrations as low as 1 ppm [2]. These data establish the 1,2,4-oxadiazole-5-carboxylic acid scaffold as a privileged chemotype for nematicide development, but direct comparative data quantifying the specific contribution of the cyclopropyl substituent versus other 3-substituents in this assay system are absent from the published literature.

Nematicide discovery Crop protection Meloidogyne incognita Aphelenchoides besseyi

Conformational and Electronic Properties of the Cyclopropyl Group in 1,2,4-Oxadiazoles: X-ray Crystallographic Evidence

X-ray crystallographic studies on 3-cyclopropyl-1,2,4-oxadiazole-containing compounds reveal that the cyclopropyl group engages in conjugation with the oxadiazole C=N bond, a stereoelectronic feature not available to methyl, ethyl, or aryl 3-substituents [1]. This conjugation restricts rotational freedom and imposes a distinct conformational preference, influencing both molecular recognition and solid-state packing [2]. In conformational polymorph studies of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, the cyclopropyl-oxadiazole unit adopts consistent torsion angles that differ fundamentally from those observed in non-cyclopropyl analogs, leading to divergent crystal packing motifs (double column in monoclinic vs. single column in orthorhombic polymorphs) [2].

Conformational analysis X-ray crystallography Crystal engineering Structure-based design

Optimal Research and Industrial Application Scenarios for 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid


Muscarinic Receptor-Targeted Neurological Drug Discovery Programs

Programs focused on developing functionally selective M1 muscarinic receptor modulators for Alzheimer's disease, schizophrenia, or cognitive disorders should prioritize 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid as a core building block. The cyclopropyl substituent is a critical pharmacophoric element that enables the partial agonist/antagonist selectivity profile demonstrated by L-687,306, which exhibits M1 partial agonism coupled with M2/M3 antagonism—a profile not achievable with methyl, phenyl, or tert-butyl 3-substituted analogs . The carboxylic acid handle at the 5-position enables direct amide coupling to azabicycloheptane or pyrrolidine scaffolds that have been validated in both academic and patent literature for muscarinic receptor engagement .

FABP4/FABP5 Inhibitor Lead Optimization for Metabolic and Oncological Indications

Research teams pursuing FABP4 or FABP5 inhibition as a therapeutic strategy for metabolic syndrome, type 2 diabetes, atherosclerosis, or certain cancers should consider 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid as the preferred starting scaffold. Patent-disclosed cyclopropyl oxadiazole derivatives achieve FABP4/5 IC₅₀ values as low as 9 nM , representing a substantial potency advantage over typical non-cyclopropyl FABP4 inhibitors. The carboxylic acid group at the 5-position provides a convenient synthetic handle for amide coupling to elaborate the thiophene-carboxamide or phenyl-carboxamide motifs found in the most potent patent examples . Furthermore, the availability of co-crystal structures of cyclopropyl-oxadiazole derivatives bound to human FABP4 (PDB 7G1J) enables structure-guided optimization that would be inaccessible with non-cyclopropyl analogs lacking crystallographic validation.

Agrochemical Nematicide Discovery Leveraging the 1,2,4-Oxadiazole-5-carboxylic Acid Scaffold

Agricultural chemical discovery programs targeting plant-parasitic nematodes—including Meloidogyne incognita (root-knot nematode), Aphelenchoides besseyi (rice white-tip nematode), and Bursaphelenchus xylophilus (pine wood nematode)—should evaluate 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid as a versatile intermediate for amide and ester library synthesis. The 1,2,4-oxadiazole-5-carboxylic acid scaffold has demonstrated LC₅₀ values as low as 19.0 μg/mL against A. besseyi, outperforming the commercial standard tioxazafen by nearly 8-fold . The cyclopropyl substituent has independent patent precedent for conferring non-phytotoxicity and potent nematode control at concentrations as low as 1 ppm when combined with a dichloromethyl group at the 5-position . Substituting the 5-carboxylic acid with diverse amide, ester, or heterocyclic moieties provides a direct route to systematically explore the structure-activity landscape while retaining the cyclopropyl group's favorable toxicological profile .

Fragment-Based Drug Discovery (FBDD) and Crystallography-Driven Lead Generation

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is an attractive fragment-sized molecule (MW 154.12 Da) for fragment-based screening and structure-guided drug design campaigns. Its cyclopropyl group provides a well-characterized conformational preference through conjugation with the oxadiazole C=N bond, as confirmed by single-crystal X-ray diffraction studies . This predictable conformational behavior simplifies electron density interpretation during fragment soaking and co-crystallization experiments. The carboxylic acid group offers a high-quality hydrogen-bond donor/acceptor motif for target engagement, while also enabling rapid fragment elaboration via amide coupling without the need for protecting group manipulation . The availability of related co-crystal structures in the PDB (e.g., 7G1J) provides a direct template for structure-based design .

Quote Request

Request a Quote for 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.